molecular formula C8H11NO2 B1488312 (6-Methoxy-2-methylpyridin-3-yl)methanol CAS No. 32383-10-1

(6-Methoxy-2-methylpyridin-3-yl)methanol

Cat. No.: B1488312
CAS No.: 32383-10-1
M. Wt: 153.18 g/mol
InChI Key: ZCLKXIJNKORWPB-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring, along with a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Direct Methylation: Starting from 2-methylpyridin-3-ol, the compound can be synthesized by methylation using methyl iodide in the presence of a base such as potassium carbonate.

  • Reductive Amination: Another method involves the reductive amination of 6-methoxy-2-methylpyridine-3-carbaldehyde with an appropriate amine and reducing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

(6-Methoxy-2-methylpyridin-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of a hydroxyl group at the 6-position.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride.

Major Products Formed:

  • Oxidation: 6-Methoxy-2-methylpyridine-3-carboxylic acid.

  • Reduction: 6-Hydroxy-2-methylpyridin-3-yl)methanol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(6-Methoxy-2-methylpyridin-3-yl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Methoxy-2-methylpyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

(6-Methoxy-2-methylpyridin-3-yl)methanol: can be compared with other similar compounds, such as:

  • (4-Methoxy-pyridin-2-yl)-methanol: Similar structure but different positions of the methoxy group.

  • (6-methoxy-3-methylpyridin-2-yl)methanol: Similar pyridine core but different positions of the methyl and methoxy groups.

Uniqueness: The uniqueness of This compound

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKXIJNKORWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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